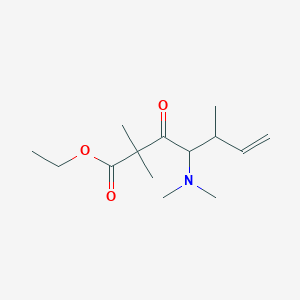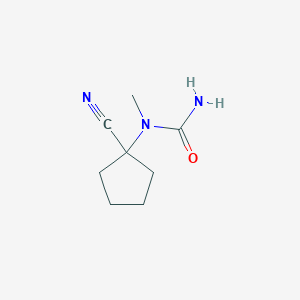
6-Heptenoic acid, 4-(dimethylamino)-2,2,5-trimethyl-3-oxo-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Heptenoic acid, 4-(dimethylamino)-2,2,5-trimethyl-3-oxo-, ethyl ester is a chemical compound with a complex structure It is an ester derivative of heptenoic acid, characterized by the presence of a dimethylamino group and multiple methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Heptenoic acid, 4-(dimethylamino)-2,2,5-trimethyl-3-oxo-, ethyl ester typically involves esterification reactions. One common method is the reaction of 6-heptenoic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester. The reaction conditions usually include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and advanced catalytic systems can be employed to enhance the yield and purity of the product. The use of automated systems allows for precise control over reaction parameters, ensuring consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
6-Heptenoic acid, 4-(dimethylamino)-2,2,5-trimethyl-3-oxo-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Heptenoic acid, 4-(dimethylamino)-2,2,5-trimethyl-3-oxo-, ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Heptenoic acid, 4-(dimethylamino)-2,2,5-trimethyl-3-oxo-, ethyl ester involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes or receptors. The ester group can undergo hydrolysis, releasing the active acid form, which can further interact with biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Heptenoic acid, ethyl ester: Similar structure but lacks the dimethylamino and additional methyl groups.
4-Heptenoic acid, ethyl ester: Differing position of the double bond and absence of the dimethylamino group.
2,6-Dimethyl-3-oxoheptanoic acid, ethyl ester: Similar backbone but different functional groups.
Uniqueness
6-Heptenoic acid, 4-(dimethylamino)-2,2,5-trimethyl-3-oxo-, ethyl ester is unique due to the presence of the dimethylamino group and multiple methyl groups, which confer distinct chemical properties and reactivity. These structural features make it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
651713-26-7 |
|---|---|
Formule moléculaire |
C14H25NO3 |
Poids moléculaire |
255.35 g/mol |
Nom IUPAC |
ethyl 4-(dimethylamino)-2,2,5-trimethyl-3-oxohept-6-enoate |
InChI |
InChI=1S/C14H25NO3/c1-8-10(3)11(15(6)7)12(16)14(4,5)13(17)18-9-2/h8,10-11H,1,9H2,2-7H3 |
Clé InChI |
YCVCFWKCGBEOTR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)(C)C(=O)C(C(C)C=C)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethanone, 1,1'-[1,3-phenylenebis(methyleneoxy-3,1-phenylene)]bis-](/img/structure/B12519235.png)
![Ethanamine;tricyclo[5.2.1.02,6]decane](/img/structure/B12519244.png)





![1-[2-(4-Methoxy-9H-xanthen-9-YL)ethyl]pyrrolidine-2,5-dione](/img/structure/B12519283.png)
![Bis[4-(benzyloxy)phenyl]borinic acid](/img/structure/B12519284.png)


![2-[(4,5-Dimethyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B12519299.png)
